The synthesis of INT-777 R-enantiomer involves several steps that typically include chiral resolution or asymmetric synthesis techniques. One common method is through the use of chiral auxiliaries or catalysts that facilitate the formation of the desired enantiomer while minimizing the production of the S-enantiomer.
A notable approach includes:
The molecular structure of INT-777 R-enantiomer features a unique arrangement that allows it to interact specifically with TGR5 receptors. The compound's structure can be represented as follows:
The structural configuration includes a steroid-like backbone characteristic of bile acids, with specific functional groups that contribute to its receptor-binding properties. The stereochemistry at the chiral centers is crucial for its biological activity, with the R-enantiomer exhibiting significantly different pharmacological effects compared to its S counterpart .
INT-777 R-enantiomer participates in various chemical reactions primarily related to its interaction with biological receptors:
The mechanism of action for INT-777 R-enantiomer primarily involves its activation of TGR5 receptors located in various tissues including the intestine and pancreas. Upon binding:
This dual action highlights INT-777's potential utility in managing metabolic disorders such as type 2 diabetes.
INT-777 R-enantiomer has promising applications in several scientific domains:
TGR5 (G protein-coupled bile acid receptor 1, GPBAR1) is a G protein-coupled receptor (GPCR) distributed across metabolic and immune tissues, including the liver, intestine, brown adipose tissue (BAT), spleen, and macrophages [2] [5] [6]. Its activation by bile acids triggers Gαs coupling, stimulating adenylate cyclase to produce cyclic AMP (cAMP). This cascade regulates downstream effectors:
Table 1: Natural Bile Acid Agonists of TGR5 and Their Potency
Bile Acid | EC₅₀ (μM) | Primary Site of Action |
---|---|---|
Lithocholic acid (LCA) | 0.53 | Intestine, Immune cells |
Deoxycholic acid (DCA) | 1.01 | Gallbladder, Liver |
Chenodeoxycholic acid (CDCA) | 4.43 | Hepatocytes, Enterocytes |
Cholic acid (CA) | 7.72 | Systemic circulation |
Data compiled from [2] [5] [9].
Natural bile acids exhibit low selectivity between nuclear receptors (e.g., FXR, PXR) and membrane receptors like TGR5, limiting their therapeutic utility. For example, CDCA activates both FXR (EC₅₀ ~10 μM) and TGR5 (EC₅₀ ~4.43 μM), complicating targeted modulation [3] [9]. Semisynthetic analogues address this by enhancing receptor specificity:
Table 2: Selectivity Profile of Semisynthetic Bile Acid Analogues
Compound | TGR5 EC₅₀ (μM) | FXR EC₅₀ (μM) | Selectivity Ratio (FXR/TGR5) |
---|---|---|---|
INT-777 (S-EMCA) | 0.36–0.82 | >100 | >138 |
LCA | 0.53 | 10–30 | ~19 |
CDCA | 4.43 | 4.5–10 | ~1 |
Data sourced from [5] [7] [10].
Chirality profoundly influences bile acid receptor engagement. The C23 methyl group in INT-777 creates a stereocenter, yielding two enantiomers:
Table 3: Comparative Pharmacology of INT-777 Enantiomers
Parameter | INT-777 (S-enantiomer) | INT-777 R-enantiomer |
---|---|---|
TGR5 EC₅₀ (μM) | 0.36–0.82 | 4.79 |
FXR Activation | None (EC₅₀ >100 μM) | None |
Choleretic Activity | High (+55% vs. baseline) | Moderate (+30%) |
Key Applications | Metabolic disease models | Bile acid transport studies |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0